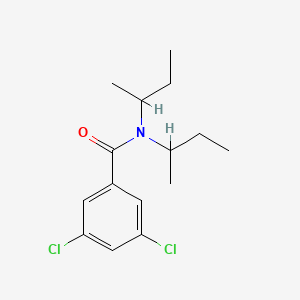

N,N-Di(butan-2-yl)-3,5-dichlorobenzamide

Description

N,N-Di(butan-2-yl)-3,5-dichlorobenzamide is a halogenated aromatic amide derivative characterized by a 3,5-dichlorobenzoyl core and branched aliphatic substituents (N,N-di(butan-2-yl)) on the amide nitrogen. The 3,5-dichlorobenzamide scaffold is notable for its versatility in molecular interactions, influenced by halogen substituents and the nature of the amide-bound groups .

Properties

CAS No. |

27891-23-2 |

|---|---|

Molecular Formula |

C15H21Cl2NO |

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N,N-di(butan-2-yl)-3,5-dichlorobenzamide |

InChI |

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)12-7-13(16)9-14(17)8-12/h7-11H,5-6H2,1-4H3 |

InChI Key |

FPAMLPZAFKCZFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Comparison

Physicochemical Properties and Stability

The physicochemical behavior of 3,5-dichlorobenzamides is heavily influenced by substituents:

- Crystallinity : Aryl-substituted derivatives (e.g., N-(2-chlorophenyl)) form stable crystals due to π-π stacking and halogen bonding, as confirmed by X-ray studies . In contrast, aliphatic analogs like Kerb may exhibit lower melting points due to reduced intermolecular interactions .

- Metabolic Stability : Kerb showed significant excretion in cow urine (44.38%) and feces (4.46%), suggesting moderate metabolic stability. Branched aliphatic groups in N,N-di(butan-2-yl) analogs may further alter metabolic pathways .

Comparative Analysis with Analogous Compounds

Environmental and Toxicological Profiles

- Persistence : Kerb’s excretion data in cows suggest moderate environmental persistence. Bulkier substituents (di(butan-2-yl)) could increase hydrophobicity, leading to bioaccumulation risks .

- Toxicity: Irritant properties are noted for 3,5-dichlorobenzamide derivatives (Safety: S22, S24/25). Aliphatic substituents may mitigate dermal irritation compared to aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.